5-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid
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Overview
Description
5-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid: is a heterocyclic compound with an intriguing structure. It belongs to the class of furocoumarin derivatives, which are widely found in various natural products. These compounds often exhibit significant biological activity and are used as active photosensitizers in psoralen and UVA (PUVA) therapy for treating skin diseases .
Preparation Methods
The synthesis of this compound involves a multicomponent condensation approach. Here are the key steps:
- Starting Materials:
- 5-hydroxy-4,7-dimethyl-2H-chromen-2-one
- 4-methoxyphenylglyoxal
- Meldrum’s acid
- Reaction Steps:
- Initial interaction of the starting materials in MeCN (acetonitrile)
- Formation of the furylacetic acid moiety in acidic media
- Characterization:
- The structures of the obtained compound were confirmed using techniques such as 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: Explored for its role in skin disease treatment.
Industry: May find applications in pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H14O6 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
5-[(4,7-dimethyl-2-oxochromen-5-yl)oxymethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C17H14O6/c1-9-5-13(16-10(2)7-15(18)23-14(16)6-9)21-8-11-3-4-12(22-11)17(19)20/h3-7H,8H2,1-2H3,(H,19,20) |
InChI Key |
RUYIVRYFIACHMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=C(O3)C(=O)O |
Origin of Product |
United States |
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